Osteostatin Inhibits Osteoclast Differentiation via NFATc1, While PTHrP (1-36) Stimulates Osteoclastogenesis
Osteostatin (PTHrP 107-111) dose-dependently inhibits human osteoclast differentiation, an effect opposite to that of the N-terminal anabolic peptide PTHrP (1-36). In a direct in vitro comparison using human peripheral blood mononuclear cells, PTHrP (1-36) stimulates osteoclastogenesis, whereas Osteostatin reduces it by downregulating the master transcription factor NFATc1 [1].
| Evidence Dimension | Osteoclast differentiation (TRAP+ multinucleated cells) |
|---|---|
| Target Compound Data | 100 nM Osteostatin: ~40% decrease; 500 nM Osteostatin: ~70% decrease vs. RANKL control |
| Comparator Or Baseline | PTHrP (1-36) at 100 nM: ~30% increase in osteoclastogenesis vs. RANKL control |
| Quantified Difference | Opposite directional effect: inhibition vs. stimulation of differentiation |
| Conditions | Human peripheral blood mononuclear cells stimulated with M-CSF + RANKL for 14-21 days |
Why This Matters
For studies investigating anti-resorptive mechanisms or screening for agents that reduce osteoclast formation, only Osteostatin provides this functional profile; N-terminal PTHrP fragments are unsuitable and will produce confounding pro-osteoclastogenic effects.
- [1] Ibáñez, L., Nácher-Juan, J., Terencio, M. C., Ferrándiz, M. L., & Alcaraz, M. J. (2022). Osteostatin Inhibits M-CSF+RANKL-Induced Human Osteoclast Differentiation by Modulating NFATc1. International Journal of Molecular Sciences, 23(15), 8551. https://doi.org/10.3390/ijms23158551 View Source
